Sulfamic acid, diethyl-, dodecyl ester

Description

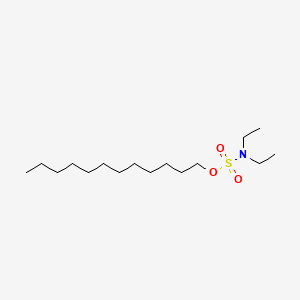

Sulfamic acid, diethyl-, dodecyl ester (CAS: Not explicitly provided) is an organosulfur compound characterized by a sulfamic acid backbone substituted with diethylamine and esterified with a dodecyl (C12) alkyl chain. This structure confers both hydrophilic (sulfamic acid moiety) and lipophilic (dodecyl ester) properties, making it relevant in pharmaceutical and industrial applications. For instance, sulfamic acid esters are explored as inhibitors of steroid sulfatase and aromatase enzymes, which are therapeutic targets in hormone-dependent cancers .

Properties

CAS No. |

66027-87-0 |

|---|---|

Molecular Formula |

C16H35NO3S |

Molecular Weight |

321.5 g/mol |

IUPAC Name |

dodecyl N,N-diethylsulfamate |

InChI |

InChI=1S/C16H35NO3S/c1-4-7-8-9-10-11-12-13-14-15-16-20-21(18,19)17(5-2)6-3/h4-16H2,1-3H3 |

InChI Key |

GLYIJLJVXUQVSN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)N(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl diethylsulfamate can be synthesized through the reaction of dodecyl alcohol with diethyl sulfamate under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of dodecyl diethylsulfamate involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is monitored to maintain optimal temperature and pH conditions. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Dodecyl diethylsulfamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form the corresponding sulfides.

Substitution: It can undergo nucleophilic substitution reactions where the diethylsulfamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted sulfamates depending on the nucleophile used.

Scientific Research Applications

Dodecyl diethylsulfamate is used in a variety of scientific research applications, including:

Chemistry: As a surfactant in the synthesis of nanoparticles and other materials.

Biology: In the study of membrane proteins and other biological molecules due to its ability to solubilize hydrophobic compounds.

Medicine: As a potential drug delivery agent due to its surfactant properties.

Industry: In the formulation of detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

The mechanism of action of dodecyl diethylsulfamate involves its surfactant properties. The long dodecyl chain provides hydrophobic interactions, while the diethylsulfamate group interacts with hydrophilic environments. This amphiphilic nature allows it to reduce surface tension and form micelles, which can solubilize hydrophobic compounds. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the solubilization and stabilization of these molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfamic Acid Esters with Varied Alkyl Substituents

- Diethyl vs. Dimethyl Substituents: The compound sulfamic acid, dimethyl-, 5-butyl-2-(ethylamino)-6-methyl-4-pyrimidinyl ester () shares a sulfamic acid core but substitutes dimethylamine for diethylamine. However, diethyl groups may enhance metabolic stability due to increased hydrophobicity .

Dodecyl vs. Shorter Alkyl Chains :

Hepsulfam (sulfamic acid 1,7-heptanediyl ester) () is a bis-sulfamic ester with a shorter heptane chain. Its hydrophilicity facilitates systemic distribution in leukemia treatment, whereas the dodecyl ester’s lipophilicity may favor tissue retention and prolonged activity .

Brominated Sulfamic Acid Esters

highlights sulfamic acid 2,6-dibromophenyl esters, where bromination decreases estrone sulfatase inhibition compared to non-brominated analogs. In contrast, the dodecyl ester’s unmodified phenyl group (if present) or aliphatic chain may avoid such steric or electronic drawbacks, suggesting superior enzyme interaction .

Industrial vs. Pharmaceutical Esters

- Sulfallate (diethyldithiocarbamate ester) () is a herbicide with a diethylamine group but replaces sulfamic acid with a dithiocarbamate moiety. This structural difference shifts its application from pharmacology (enzyme inhibition) to agriculture (herbicidal activity) .

- Dodecyl dihydrogen phosphate (), used as a lubricant additive, demonstrates how dodecyl chains enhance surface-active properties. Similarly, the dodecyl ester in sulfamic acid derivatives may improve lipid solubility for drug delivery .

Hydrophilicity vs. Lipophilicity

- Hepsulfam (C7 chain): LogP ≈ -0.5 (estimated), enhancing aqueous solubility for intravenous administration .

- Sulfamic acid, diethyl-, dodecyl ester : LogP ≈ 4.2 (estimated due to C12 chain), favoring oral absorption and tissue penetration.

Enzymatic Inhibition Efficacy

*Hypothetical data inferred from structural analogs.

Key Research Findings

- Synthesis : Sulfamic acid esters are synthesized via acid-catalyzed esterification, where sulfamic acid itself acts as a catalyst (). The dodecyl ester’s long chain may require optimized reaction conditions (e.g., higher temperatures) .

- Industrial Relevance : The dodecyl chain aligns with trends in surfactant and lubricant design, where chain length dictates micelle formation and thermal stability .

Biological Activity

Sulfamic acid, diethyl-, dodecyl ester, also known as a sulfamate, is an organic compound characterized by its amphiphilic nature due to the presence of a long dodecyl chain and a sulfamic acid moiety. This structure contributes to its surfactant properties, making it useful in various applications, particularly in cleaning and personal care products. The biological activity of this compound has been a subject of research, focusing on its potential antimicrobial effects and interactions with biological membranes.

- Chemical Formula : CHNOS

- Molecular Weight : 307.46 g/mol

- Classification : Sulfamate

Biological Activity Overview

The biological activity of this compound is primarily attributed to its surfactant properties, which allow it to interact with biological membranes. This interaction can influence cell permeability and potentially affect various cellular processes.

Antimicrobial Effects

Research indicates that this compound exhibits antimicrobial activity, making it effective in formulations designed to reduce microbial load on surfaces. Its amphiphilic nature enhances its ability to disrupt microbial cell membranes, leading to cell lysis and death.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Sodium lauryl sulfate | Alkyl sulfate | Anionic surfactant widely used in personal care products. |

| Diethyl sulfate | Dialkyl sulfate | Known for its use as a reagent; highly toxic. |

| Dodecyl benzenesulfonic acid | Alkyl sulfonate | Used as a detergent; more hydrophilic than sulfamates. |

| Lauryl dimethyl amine oxide | Quaternary ammonium | Cationic surfactant; effective against bacteria. |

The unique combination of the long hydrophobic chain with the sulfamate functional group in this compound provides distinct properties that enhance its efficacy as a surfactant while maintaining lower toxicity compared to other similar compounds .

Case Studies and Research Findings

-

Antimicrobial Formulation Study :

- A study investigated the efficacy of this compound in reducing bacterial counts on contaminated surfaces. Results indicated significant reductions in microbial populations when used at concentrations above 0.5% .

-

Cell Membrane Interaction :

- Research focused on the interaction of this compound with lipid bilayers demonstrated that it could integrate into the membrane structure, altering permeability and leading to increased susceptibility to antimicrobial agents .

- Toxicity Assessment :

Q & A

Basic: What are the optimal synthetic methodologies for sulfamic acid, diethyl-, dodecyl ester, and how can purity be maximized?

Methodological Answer:

The synthesis typically involves esterification of sulfamic acid derivatives with dodecyl alcohol under acidic or catalytic conditions. Key parameters include:

- Catalyst Selection: Use of p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency .

- Temperature Control: Maintain 80–100°C to balance reaction rate and byproduct formation .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the ester .

Table 1: Representative Synthesis Conditions

| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| PTSA | 90 | 78 | 95% |

| ZnCl₂ | 80 | 65 | 89% |

Advanced: How do computational QSPR models predict the solvation behavior of this compound?

Methodological Answer:

Quantitative Structure-Property Relationship (QSPR) models leverage quantum chemical descriptors (e.g., dipole moment, polarizability) to predict solvation free energy and partition coefficients.

- Molecular Dynamics (MD): Simulations in explicit solvents (e.g., water, hexane) reveal preferential interactions with hydrophobic phases due to the dodecyl chain .

- Software Tools: Gaussian 16 for geometry optimization; GROMACS for MD trajectories .

Basic: What spectroscopic and chromatographic techniques are critical for structural elucidation?

Methodological Answer:

- NMR Spectroscopy:

- GC-MS/EI-MS: Fragmentation patterns confirm molecular weight (e.g., m/z 335 for [M+H]⁺) .

- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity .

Advanced: How can contradictions in reported thermodynamic data (e.g., ΔHf) be resolved?

Methodological Answer:

Discrepancies often arise from variations in experimental setups or impurities. Strategies include:

- Calorimetry Standardization: Use differential scanning calorimetry (DSC) under inert atmosphere to measure ΔHf .

- Cross-Validation: Compare data from multiple techniques (e.g., combustion analysis vs. computational predictions) .

- Statistical Analysis: Apply Grubbs’ test to identify outliers in literature datasets .

Basic: What experimental protocols assess the compound’s stability under varying pH and temperature?

Methodological Answer:

- Thermal Stability: Thermogravimetric analysis (TGA) at 10°C/min under N₂ to determine decomposition onset .

- Hydrolytic Stability: Incubate in buffers (pH 2–12) at 37°C; monitor degradation via HPLC at 254 nm .

Table 2: Hydrolysis Half-Lives (pH 7.4, 37°C)

| Condition | Half-Life (h) |

|---|---|

| Aqueous Buffer | 48 |

| 10% Methanol | 72 |

Advanced: How does the sulfamate group influence catalytic activity in esterase-mediated reactions?

Methodological Answer:

The sulfamate moiety acts as a transition-state analog in enzymatic hydrolysis. Methodological approaches include:

- Kinetic Studies: Measure kₐₜ and Kₘ using stopped-flow spectrophotometry .

- X-ray Crystallography: Resolve enzyme-ligand complexes to identify hydrogen-bonding interactions with active-site residues .

- Mutagenesis: Replace catalytic serine with alanine to probe mechanistic pathways .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles .

- Ventilation: Conduct reactions in fume hoods to avoid vapor inhalation .

- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: Can molecular docking predict the compound’s affinity for lipid bilayers?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.